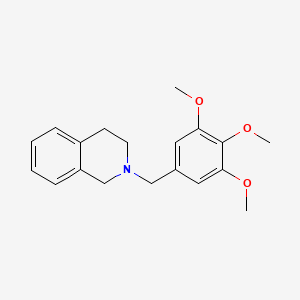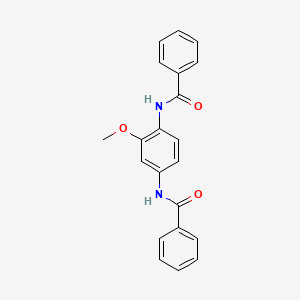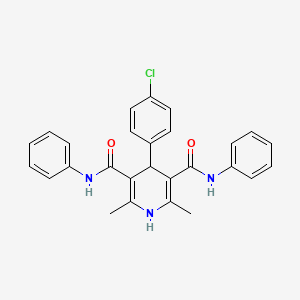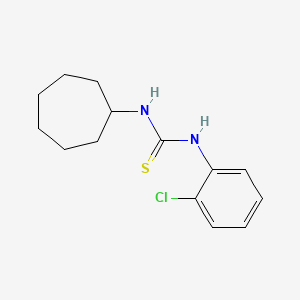
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of triazine derivatives and has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the epidermal growth factor receptor (EGFR) family.
作用机制
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of the targeted kinases, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. The compound has been shown to exhibit selectivity for certain kinases, which makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on kinase activity, N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been shown to exhibit anti-inflammatory and anti-diabetic effects. The compound has been shown to reduce the expression of pro-inflammatory cytokines and to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in laboratory experiments. The compound exhibits potent inhibitory activity against a range of kinases, which makes it a valuable tool for studying kinase signaling pathways. Additionally, the compound has been shown to exhibit selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways.
One limitation of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is its relatively low aqueous solubility, which can make it difficult to use in certain experimental settings. Additionally, the compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several potential future directions for research on N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors based on the structure of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine and to identify potential biomarkers of response to the compound.
Another potential area of research is the use of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in combination with other targeted therapies for the treatment of cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in humans.
合成方法
The synthesis of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process that includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The resulting product is then reacted with cyanogen bromide to yield the intermediate 4-(trifluoromethyl)phenyl isocyanate. This intermediate is subsequently reacted with guanidine to form the final product, N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine.
科学研究应用
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the EGFR family, which are known to play a critical role in tumor growth and progression.
属性
IUPAC Name |
2-N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGORMFDCFILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3,5]Triazine-2,4-diamine, N-(4-fluorophenyl)-6-trifluoromethyl- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)

![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)


![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)


![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)